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For Researchers, Scientists, and Drug Development Professionals

Introduction
Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a hydrocarbon with the

molecular formula C6H6. As a conjugated enyne, its structure, characterized by two vinyl

groups attached to an acetylene moiety, gives rise to distinct spectroscopic properties. This

guide provides a comprehensive overview of the available spectroscopic data for

divinylacetylene, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-

Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented

to aid in research and development. Please note that experimental ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) data for divinylacetylene are not readily available in public

spectroscopic databases at the time of this publication.

Spectroscopic Data
The following sections summarize the key spectroscopic data for divinylacetylene in clearly

structured tables.

Infrared (IR) Spectroscopy
The infrared spectrum of divinylacetylene reveals characteristic absorption bands

corresponding to its constituent functional groups. The data presented in Table 1 is sourced

from the Coblentz Society, Inc. collection, as provided by the NIST WebBook.[1]
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Wavenumber (cm⁻¹) Assignment

3085 =C-H stretch (vinyl)

2985 C-H stretch (vinyl, overtone)

2200 -C≡C- stretch (alkyne)

1620 C=C stretch (vinyl)

1410 =C-H in-plane bend (vinyl)

970 =C-H out-of-plane bend (trans vinyl)

910 =C-H out-of-plane bend (vinyl)

Table 1: Infrared Absorption Bands for Divinylacetylene.

Mass Spectrometry (MS)
The electron ionization mass spectrum of divinylacetylene provides information about its

molecular weight and fragmentation pattern. The major peaks are listed in Table 2, with data

compiled by the NIST Mass Spectrometry Data Center.

m/z Relative Intensity (%) Assignment

78 100 [M]⁺ (Molecular Ion)

77 60 [M-H]⁺

52 55 [C4H4]⁺

51 45 [C4H3]⁺

50 30 [C4H2]⁺

Table 2: Major Peaks in the Mass Spectrum of Divinylacetylene.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of divinylacetylene exhibits absorption in the ultraviolet region,

characteristic of its conjugated π-system. The absorption maximum is detailed in Table 3,
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based on data compiled by Victor Talrose et al. and provided in the NIST WebBook.[2]

λmax (nm) Molar Absorptivity (ε) Solvent

228 Not Reported Heptane

Table 3: UV-Vis Absorption Data for Divinylacetylene.[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These are

generalized protocols that can be adapted for the analysis of divinylacetylene, a volatile and

reactive compound.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of divinylacetylene to identify its functional groups.

Methodology: Gas-Phase FT-IR Spectroscopy

Sample Preparation: Due to the volatility of divinylacetylene (Boiling Point: 85 °C), a gas-

phase spectrum is most appropriate. A small liquid sample of purified divinylacetylene is

injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell

is allowed to equilibrate to ensure the sample is in the vapor phase.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty gas cell is recorded to account for any atmospheric

and instrumental interferences.

The sample spectrum is then recorded by passing the IR beam through the gas cell

containing the divinylacetylene vapor.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a

resolution of 4 cm⁻¹.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of divinylacetylene. The resulting spectrum is then

analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of divinylacetylene.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation: A dilute solution of divinylacetylene is prepared in a volatile solvent

(e.g., hexane or dichloromethane).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization source.

Gas Chromatography:

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a

capillary column (e.g., a non-polar DB-5 column).

The column temperature is programmed to start at a low temperature (e.g., 40 °C) and

ramp up to a higher temperature to ensure separation of divinylacetylene from any

impurities.

Mass Spectrometry:

As divinylacetylene elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of divinylacetylene and determine

its absorption maximum (λmax).

Methodology: Solution-Phase UV-Vis Spectroscopy

Sample Preparation: A dilute solution of divinylacetylene is prepared in a UV-transparent

solvent, such as hexane or ethanol. The concentration should be chosen to yield an

absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-

Lambert law.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Two quartz cuvettes are filled, one with the pure solvent (as the reference) and the other

with the divinylacetylene solution.

A baseline spectrum is recorded with the solvent-filled cuvette in both the sample and

reference beams.

The UV-Vis spectrum of the divinylacetylene solution is then recorded over a relevant

wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

divinylacetylene.
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Caption: Workflow for the spectroscopic characterization of divinylacetylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,5-Hexadien-3-yne [webbook.nist.gov]

2. 1,5-Hexadien-3-yne [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Divinylacetylene (C6H6): An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1617328?utm_src=pdf-body-img
https://www.benchchem.com/product/b1617328?utm_src=pdf-body
https://www.benchchem.com/product/b1617328?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C821089&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C821089&Mask=400
https://www.benchchem.com/product/b1617328#divinylacetylene-molecular-formula-c6h6-spectroscopic-data
https://www.benchchem.com/product/b1617328#divinylacetylene-molecular-formula-c6h6-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1617328#divinylacetylene-molecular-formula-c6h6-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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